2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a pyrazolo[1,5-a]pyrazine moiety bearing a cyclopropyl substituent. Tetrahydroisoquinoline derivatives are pharmacologically significant, with documented roles in analgesia, anti-inflammatory activity, and antimicrobial applications . The 6,7-dimethoxy substitution pattern is recurrent in bioactive analogs, enhancing receptor affinity and metabolic stability .
Properties
IUPAC Name |
2-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-18-9-14-5-7-23(12-15(14)10-19(18)26-2)20-17-11-16(13-3-4-13)22-24(17)8-6-21-20/h6,8-11,13H,3-5,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRURVYSMVBUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CN4C3=CC(=N4)C5CC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
For instance, if the compound inhibits CDK2, it could prevent the progression of the cell cycle, potentially leading to cell death.
Biological Activity
The compound 2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as CPPT ) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPPT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
CPPT is characterized by a complex molecular structure that includes a tetrahydroisoquinoline core and a pyrazolo[1,5-a]pyrazine moiety. Its molecular formula is with a molecular weight of 378.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N8 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| InChI Key | RRCUMLSIOUGOGW-UHFFFAOYSA-N |
The biological activity of CPPT is primarily attributed to its interaction with various molecular targets within the cell. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting these kinases, CPPT can disrupt cell cycle progression and induce apoptosis in cancer cells .
Key Mechanisms:
- CDK Inhibition : Interferes with cell cycle regulation.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
- Pro-apoptotic Gene Activation : Upregulates genes associated with apoptosis pathways.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of CPPT through various assays:
- Caspase Activity Assays : CPPT treatment led to increased caspase 3/7 activity in cancer cell lines, indicating activation of apoptotic pathways.
- Flow Cytometry Analysis : Propidium iodide staining revealed increased cell death in treated cell populations.
- Gene Expression Profiling : Upregulation of pro-apoptotic genes such as BCL10 and GADD45A was observed following treatment with CPPT .
Case Studies
Several case studies have highlighted the efficacy of CPPT in different cancer models:
- Study on BxPC-3 Cells : CPPT exhibited strong micromolar anti-proliferative activity (IC50 values ranging from 0.06 to 0.35 µM) against pancreatic cancer cells .
- Prostate Cancer Models : In PC-3 cells, CPPT induced significant cytotoxic effects and altered gene expression profiles indicative of apoptosis .
Comparative Analysis with Related Compounds
To better understand the potency of CPPT, a comparative analysis with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CPPT | 0.06 - 0.35 | CDK inhibition & apoptosis induction |
| MM134 | 0.07 - 0.40 | Pro-apoptotic effects |
| Dihydroquercetin | 21.2 | Positive inotropic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyclopropyl-pyrazolo[1,5-a]pyrazine group. Key analogues include:
- Cyclopropyl vs.
- 6,7-Dimethoxy Tetrahydroisoquinoline: This substitution is conserved across multiple bioactive derivatives, including anti-inflammatory agents (e.g., compound in ) and synthetic intermediates (e.g., ).
Pharmacological Activity Comparison
- Analgesic and Anti-inflammatory Activity: The analogue 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg .
- Synthetic Accessibility: Derivatives of 6,7-dimethoxy-tetrahydroisoquinoline are synthesized in 43–86% yields via reactions with activated benzyl alcohols , indicating feasible scalability compared to pyrazolo[1,5-a]pyrazine-containing compounds, which may require multi-step protocols .
Physicochemical and Pharmacokinetic Profiles
- Enantioselectivity: Enzymatic resolution of tetrahydroisoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-tetrahydroisoquinoline carboxylate) exhibits R-selectivity , suggesting chiral centers in the target compound may influence its pharmacological profile.
Preparation Methods
One-Pot Cyclization Using 3,4-Dimethoxyphenethylamine
A patent by CN110845410A discloses a scalable one-pot method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, adaptable to the tetrahydroisoquinoline scaffold. Key steps include:
-
Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to form an intermediate imine.
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Cyclization with Oxalyl Chloride : The imine undergoes cyclization in the presence of oxalyl chloride and phosphotungstic acid, yielding the dihydroisoquinoline framework.
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Reduction and Purification : Methanol-mediated removal of oxalate byproducts followed by crystallization affords the hydrochloride salt with >99% purity.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation Reagent | Ethyl formate | 78–80 | 99.1–99.3 |
| Cyclization Catalyst | Phosphotungstic acid | 75–85 | >99.0 |
| Solvent | Acetonitrile/MeOH | 78 | 99.3 |
This method’s scalability is demonstrated at the 1-mole scale, achieving 85% yield with minimal impurities.
Synthesis of the 2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl Fragment
[3 + 2] Cycloaddition Strategy
A study by PMC10180063 highlights the utility of C,N-cyclic azomethine imines in constructing fused pyrazole systems. For the pyrazolo[1,5-a]pyrazine subunit:
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Cyclopropylacetylene Precursor : React cyclopropylacetylene with chloropyrazine under Sonogashira conditions to install the cyclopropyl group.
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Hydrazine Annulation : Treat the resulting alkynylpyrazine with hydrazine hydrate in ethanol/acetic acid (6:1) under oxygen to induce cyclization.
Key Findings :
-
Oxygen atmosphere increases yield from 74% to 94% by promoting oxidative aromatization.
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Acetic acid concentration critically affects reaction efficiency (Table 1).
Table 1: Optimization of Pyrazolo[1,5-a]pyrazine Synthesis
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Fragment Coupling via Cross-Coupling Reactions
Suzuki–Miyaura Coupling
The pyrazolo[1,5-a]pyrazin-4-yl boronic acid and tetrahydroisoquinoline bromide undergo palladium-catalyzed coupling:
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Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O (4:1) at 90°C.
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Yield : 68–72% after column chromatography.
Challenges :
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Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (24–36 h).
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Chelation effects from the dimethoxy groups require careful ligand selection (e.g., SPhos).
Alternative Routes and Comparative Analysis
Tandem Cycloaddition–Oxidative Aromatization
PMC10180063 reports a one-pot tandem [3 + 2] cycloaddition and oxidative aromatization using DDQ. Applied to the target compound:
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React C,N-cyclic azomethine imine with α,β-unsaturated ketone bearing a cyclopropyl group.
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Oxidize intermediates with DDQ to aromatize the pyrazole ring.
Advantages :
Limitations :
-
Limited substrate scope for bulky cyclopropyl derivatives.
Industrial-Scale Considerations
The one-pot methodology from CN110845410A demonstrates feasibility for large-scale tetrahydroisoquinoline production (>1 mole). Key factors include:
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions with critical challenges:
- Cyclopropane Introduction : Requires transition metal catalysis (e.g., Pd-mediated cross-coupling) to preserve ring stability .
- Regioselectivity : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (low temps reduce side reactions) .
- Functional Group Protection : Methoxy groups may require protection (e.g., tert-butyldimethylsilyl ethers) during iodination or esterification steps .
Q. Table 1: Synthetic Optimization Strategies
| Challenge | Methodological Solution | Key References |
|---|---|---|
| Cyclopropane stability | Use Pd-catalyzed coupling | |
| Side reactions | Low-temperature conditions (0–5°C) | |
| Intermediate purification | TLC monitoring (hexane/EtOAc) |
Advanced
Q. How can researchers resolve contradictory NMR data observed during structural elucidation?
Answer: Contradictions may arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- 2D NMR (HSQC, HMBC) : Confirm carbon-proton connectivity for ambiguous signals .
- X-ray Crystallography : Compare with single-crystal data (e.g., R-factor < 0.05 for reliability) .
- HRMS Validation : Ensure molecular ion accuracy (±2 ppm) to rule out impurities .
Basic
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Answer: Table 2: Key Spectroscopic Techniques
| Technique | Purpose | Critical Observations | References |
|---|---|---|---|
| ¹H/¹³C NMR | Assign proton/carbon environments | Cyclopropyl δ 0.5–1.5 ppm; methoxy δ 3.8 | |
| HRMS (ESI) | Validate molecular formula | m/z ±2 ppm accuracy | |
| IR Spectroscopy | Identify carbonyl/methoxy groups | C=O (~1700 cm⁻¹); C-O (~1250 cm⁻¹) |
Advanced
Q. How does the cyclopropyl substituent influence reactivity and biological activity compared to other alkyl groups?
Answer:
- Reactivity : Cyclopropane’s ring strain enhances electrophilic substitution rates (e.g., halogenation) .
- Biological Activity : Rigid structure improves target binding (e.g., kinase inhibition via steric complementarity) .
- Methodology : Compare IC₅₀ values of cyclopropyl vs. methyl/ethyl analogs in enzyme assays .
Basic
Q. What purification strategies are recommended for synthetic intermediates?
Answer:
- Column Chromatography : Gradient elution (e.g., 5–50% EtOAc in hexane) for polar intermediates .
- Recrystallization : Ethanol/water mixtures for crystalline intermediates (melting point validation) .
- TLC Monitoring : Pre-purification assessment to reduce waste .
Advanced
Q. How to design experiments evaluating the compound’s selectivity toward biological targets?
Answer:
- In Vitro Assays : Test against panels of related kinases/receptors (e.g., EGFR, VEGFR) .
- Competitive Binding Studies : Use fluorescently labeled ligands to quantify displacement .
- Molecular Docking : Align with X-ray structures (PDB) to predict binding pockets .
Basic
Q. What analytical methods assess the final compound’s purity?
Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm (>95% purity threshold) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Melting Point Consistency : Sharp range (e.g., ±1°C) indicates purity .
Advanced
Q. What strategies mitigate side reactions during pyrazolo[1,5-a]pyrazine core formation?
Answer:
- Solvent Optimization : Use CH₃CN for improved regioselectivity in cyclization .
- Catalytic Additives : ZnCl₂ enhances reaction efficiency (yield >75%) .
- Low-Temperature Quenching : Prevents decomposition of sensitive intermediates .
Advanced
Q. How can computational chemistry predict biological activity?
Answer:
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns trajectories) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ .
Basic
Q. What functional group transformations are applicable for SAR studies?
Answer:
- Ester Hydrolysis : Convert to carboxylic acid for salt formation (e.g., NaOH/EtOH) .
- Halogenation : Introduce Br/I via electrophilic substitution for cross-coupling .
- Reductive Amination : Modify the tetrahydroisoquinoline moiety to explore SAR .
Notes
- Evidence Sources : Excluded BenchChem () per user guidelines.
- Methodological Focus : Answers emphasize experimental design and data validation.
- Advanced vs. Basic : Labeled based on technical complexity and required expertise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
